1-(2-aminoethyl)-1H-pyrazole-3-carboxylicacid
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Overview
Description
1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under conditions that may include acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-aminoethyl)-1H-imidazole-3-carboxylic acid
- 1-(2-aminoethyl)-1H-pyrrole-3-carboxylic acid
- 1-(2-aminoethyl)-1H-triazole-3-carboxylic acid
Uniqueness
1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,2,4,7H2,(H,10,11) |
InChI Key |
WVBMJVZKSLUVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCN |
Origin of Product |
United States |
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